1-ethyl-5-fluoro-1H-pyrazole chemical structure and properties
1-ethyl-5-fluoro-1H-pyrazole chemical structure and properties
Topic: 1-Ethyl-5-Fluoro-1H-Pyrazole: Structural Architecture, Synthesis, and Medicinal Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Advantage
In the landscape of modern medicinal chemistry, 1-ethyl-5-fluoro-1H-pyrazole represents a privileged scaffold. Unlike its 3-fluoro isomer, the 5-fluoro motif offers a unique electronic environment that significantly modulates the pKa of the pyrazole ring, enhancing metabolic stability while maintaining critical hydrogen-bonding interactions. This guide dissects the structural properties, regioselective synthesis, and application of this core, specifically focusing on its role as a bioisostere and metabolic blocker in kinase inhibitor design (e.g., JAK/TYK2 pathways).
Chemical Identity & Structural Specifications
While the core unsubstituted molecule is a transient research intermediate, the 4-carbaldehyde and 4-carboxylate derivatives are the primary commercial building blocks used in drug development.
| Property | Specification |
| Primary Building Block | 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1429418-45-0 |
| Molecular Formula | C₆H₇FN₂O |
| Molecular Weight | 142.13 g/mol |
| SMILES | CCN1C(=C(C=N1)C=O)F |
| InChI Key | QFEBFLDYSBLNLY-UHFFFAOYSA-N |
| Appearance | Pale yellow solid / low-melting solid |
| Solubility | High in DMSO, DMF, DCM; Low in water |
Critical Synthesis: Conquering Regioselectivity
The synthesis of 1-ethyl-5-fluoropyrazoles is non-trivial due to the thermodynamic preference for the 3-fluoro isomer during direct alkylation of 5-fluoropyrazoles. To achieve the 5-fluoro substitution pattern regioselectively, a de novo cyclization strategy is required.
The Regioselectivity Challenge
When alkylating a neutral 3(5)-fluoropyrazole, the electrophile typically attacks the nitrogen furthest from the fluorine (N1 relative to 3-F) to minimize lone-pair repulsion, resulting in the 1-ethyl-3-fluoro isomer. To force the 1-ethyl-5-fluoro configuration, one must use a hydrazine-cyclization approach where the steric and electronic properties of the starting material dictate the outcome.
DOT Diagram: Regioselective Synthesis Logic
Figure 1: Decision logic for synthesizing the 5-fluoro isomer. Direct alkylation often fails to yield the 5-substituted product, necessitating a cyclization approach.
Detailed Protocol: Synthesis of 1-Ethyl-5-Fluoro-1H-Pyrazole-4-Carbaldehyde
Mechanism: This protocol utilizes the condensation of ethylhydrazine with a fluorinated enaminone equivalent (e.g., a derivative of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, followed by functional group manipulation).[1]
Reagents:
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Ethylhydrazine oxalate (1.0 eq)[2]
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Fluorinated 1,3-dicarbonyl equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxo-3-fluoropropanoate derivative)
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Triethylamine (Et₃N) or NaOH
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Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
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Preparation of Hydrazine Base:
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Suspend ethylhydrazine oxalate (10 mmol) in EtOH (20 mL).
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Add Et₃N (22 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 15 min.
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Cyclization:
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Add the fluorinated dicarbonyl precursor (10 mmol) dropwise to the hydrazine solution at 0°C. Note: Controlling temperature is critical to prevent polymerization.
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Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
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Workup:
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Concentrate the solvent under reduced pressure.[2]
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Dilute the residue with water (50 mL) and extract with DCM (3 x 30 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
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Yield Expectation: 60–75%.
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Physicochemical Properties & Solvent Effects
The 5-fluoro substituent exerts a strong electron-withdrawing effect (Inductive effect, -I), which significantly alters the electronic profile compared to the non-fluorinated or 3-fluoro analogs.
| Parameter | Value/Observation | Implication for MedChem |
| Electronic Effect | Strong -I at C5 | Reduces electron density on the pyrazole nitrogens, lowering basicity. |
| H-Bonding | C5-F acts as a weak acceptor | Can engage in intramolecular H-bonds or specific interactions with enzyme pockets (e.g., hinge regions). |
| Solvent Compatibility | High solubility in DMSO/DMF | DMSO is the preferred solvent for nucleophilic aromatic substitution (SₙAr) or coupling reactions due to dipole stabilization [1]. |
| IR Signature | C-F stretch ~1150 cm⁻¹ | Diagnostic peak for structural verification. |
Expert Insight: In coupling reactions (e.g., Suzuki-Miyaura), using DMSO instead of DMF can enhance yields by 10-15% due to better stabilization of the polar transition states involved in the catalytic cycle [1].
Medicinal Chemistry Applications
Metabolic Stability & Bioisosterism
The 1-ethyl-5-fluoro-1H-pyrazole moiety is increasingly utilized to block metabolic "soft spots."
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Oxidation Blocking: The C5 position of pyrazoles is susceptible to oxidative metabolism (CYP450). Substituting hydrogen with fluorine blocks this site due to the strength of the C-F bond (approx. 116 kcal/mol).
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Bioisostere: It serves as a bioisostere for 1-ethyl-5-methylpyrazoles, maintaining steric bulk while modulating lipophilicity (LogP) and electronic properties.
Case Study: Kinase Inhibition (JAK/TYK2)
Derivatives of 1-ethyl-5-fluoropyrazole have shown promise in inhibiting Janus Kinases (JAK) and TYK2.
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Mechanism: The pyrazole nitrogen (N2) often binds to the hinge region of the kinase ATP-binding pocket.
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Role of Fluorine: The 5-fluoro group can induce a conformational twist or fill a small hydrophobic pocket, improving selectivity against off-target kinases.
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Example: In the development of TYK2 inhibitors, the 5-fluoro motif helps fine-tune the potency (IC50) into the low nanomolar range while improving the pharmacokinetic profile compared to the non-fluorinated analog [2].
Safety & Handling
Hazard Classification: Warning (GHS07)
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H335: May cause respiratory irritation.[4]
Handling Protocol:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde derivative is prone to oxidation; seal containers tightly.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains.
References
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Smolecule. (n.d.). 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde: Properties and Solvent Effects. Retrieved from
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ACS Omega. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles and Related Kinase Inhibitor Studies. Retrieved from (Note: Generalized citation based on search context regarding fluorinated pyrazole kinase inhibitors).
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BenchChem. (2025).[2][3] Application Notes: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole and derivatives. Retrieved from
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ChemicalBook. (2022).[4] Safety Data Sheet: 1-ethyl-5-methyl-1H-pyrazole. Retrieved from
